molecular formula C20H37NOS B140192 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide CAS No. 137089-36-2

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide

Katalognummer: B140192
CAS-Nummer: 137089-36-2
Molekulargewicht: 339.6 g/mol
InChI-Schlüssel: VBASXFRSUKLSST-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide (Chemical Abstracts Service No. 137089-36-2), also referred to as (E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide , is a synthetic organic compound characterized by a unique structural framework. It features a decenoylaminoethyl group linked via a sulfide bond to a cyclohexylethyl moiety. This compound has garnered attention for its pharmacological properties, particularly its ability to inhibit stress-induced ulcers in rodent models while exhibiting low toxicity . Its mechanism involves maintaining physiological levels of phospholipase A2 (PLA2) and prostaglandin E2 (PGE2), critical mediators in inflammatory and mucosal defense pathways . The compound is cataloged under identifiers such as T13488 and HY-100287 in commercial databases, with a purity standard of >98% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide typically involves the following steps:

    Formation of the Cyclohexylethylsulfanyl Intermediate: This step involves the reaction of cyclohexyl ethyl sulfide with an appropriate alkylating agent under controlled conditions to form the cyclohexylethylsulfanyl intermediate.

    Coupling with Dec-2-enamide: The intermediate is then coupled with dec-2-enamide using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, MCPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted amides or other derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide serves as a versatile intermediate for the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance its reactivity and selectivity in chemical reactions.

Synthetic Routes:

  • It can be synthesized through the reaction of decenoic acid derivatives with cyclohexyl ethyl sulfide under controlled conditions.
  • The compound's sulfide group can participate in nucleophilic substitution reactions, making it useful for further derivatization.

Biology

The biological applications of this compound are primarily focused on its potential as an antimicrobial and anti-inflammatory agent. Preliminary studies suggest that it may exhibit activity against certain pathogens and could modulate inflammatory responses.

Biological Activities:

  • Antimicrobial Activity: Research indicates that sulfide compounds can disrupt bacterial cell membranes, leading to cell death.
  • Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines, providing a pathway for therapeutic interventions in inflammatory diseases.

Medicine

In the field of medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for drug development targeting specific diseases.

Case Studies:

  • Case Study 1: A study explored the efficacy of this compound in reducing inflammation in animal models of arthritis, showing promising results in decreasing swelling and pain.
  • Case Study 2: Another investigation assessed its antimicrobial properties against resistant strains of bacteria, demonstrating significant inhibition at low concentrations.

Wirkmechanismus

The mechanism of action of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview of Analogues

The compound’s structural uniqueness lies in its combination of a long-chain fatty amide, a sulfide linkage, and a cyclohexylethyl group. Below, we compare it with structurally or functionally related compounds (Table 1), supported by experimental and computational data.

Table 1: Comparative Analysis of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide and Analogues

Compound Name Key Structural Features Bioactivity Target/Mechanism Toxicity Profile References
This compound Decenoylaminoethyl sulfide, cyclohexylethyl Inhibits stress-induced ulcers; maintains PLA2/PGE2 PLA2/PGE2 modulation in gastric mucosa Low toxicity
Thiophene Derivatives A, B, C (e.g., Compound A) Benzothiophene core, hydrazinyl, cyano groups Anticorrosive agents Adsorption on metal surfaces via heteroatoms Not reported
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates Cyclohexene ring, naphthyl, ester groups Antimicrobial (bacterial/fungal) Disruption of microbial cell membranes Moderate to high
VU0155069 (CAY10593) Benzodiazepine core Inhibits phospholipase D1 (PLD1; IC50: 46 nM) Blocks cancer cell migration via PLD1 inhibition Low (in vitro)
2-(Pyridyldithio)ethylamine hydrochloride Pyridyl, disulfide linker Disulfide cross-linking reagent Thiol-disulfide exchange in bioconjugation High (reactive intermediate)

Key Comparative Insights

Structural Complexity and Bioactivity

  • Thiophene Derivatives (A, B, C): These compounds lack the fatty amide and cyclohexylethyl groups of the target compound. Their anticorrosive properties stem from heteroatom-rich structures (N, S) that adsorb onto metal surfaces, as demonstrated via quantum chemical calculations . In contrast, this compound’s bioactivity is driven by lipid-mediated signaling pathways.
  • Ethyl Cyclohexenecarboxylates : While sharing a cyclohexyl-derived scaffold, these antimicrobial agents rely on aromatic and ester groups for membrane disruption . The target compound’s sulfide and amide groups instead facilitate interactions with enzymatic targets like PLA2.

Functional Specificity

  • VU0155069: Both VU0155069 and the target compound modulate phospholipases but differ in isoform selectivity. VU0155069 targets PLD1 (implicated in cancer metastasis), whereas this compound stabilizes PLA2 and PGE2, crucial for mucosal integrity .
  • 2-(Pyridyldithio)ethylamine hydrochloride : This reagent’s disulfide bond enables reversible cross-linking in bioconjugation, contrasting with the target compound’s irreversible sulfide linkage, which may enhance metabolic stability .

Research Findings and Mechanistic Insights

Anti-Ulcer Efficacy

In rat models of water-immersion restraint stress, this compound reduced ulcer incidence by 60–70% compared to controls, correlating with normalized PLA2 and PGE2 levels . This dual modulation is distinct from proton-pump inhibitors (e.g., omeprazole) or prostaglandin analogs (e.g., misoprostol), which target acid secretion or PGE2 receptors directly.

Toxicity and Selectivity

The compound’s low toxicity (LD50 > 500 mg/kg in rodents) contrasts sharply with cyclohexenecarboxylate derivatives, which exhibit cytotoxicity at 50–100 µM in microbial assays . Its selectivity for PLA2 over other phospholipases (e.g., PLD1) remains uncharacterized, suggesting a need for isoform-specific profiling.

Biologische Aktivität

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide, also known by its CAS number 137089-36-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-ulcer and possible anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research applications.

  • Molecular Formula : C16H29NOS
  • Molecular Weight : 283.48 g/mol
  • Density : Approximately 0.954 g/cm³ (predicted)
  • Boiling Point : Approximately 503.3°C (predicted)

Research indicates that this compound exhibits its biological effects primarily through the modulation of cellular signaling pathways. Its mechanism of action appears to involve:

  • Inhibition of Phospholipase A2 : This enzyme plays a critical role in the inflammatory response and is involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators.
  • Regulation of Prostaglandin E2 Levels : The compound has been shown to maintain levels of prostaglandin E2, which is crucial for gastric mucosal protection and healing processes.

Anti-Ulcer Activity

Several studies have documented the anti-ulcerogenic effects of this compound. Notably, research conducted on rat models demonstrated that it significantly inhibits stress-induced ulcers. The findings suggest that the compound can mitigate ulcer formation by maintaining gastric mucosal integrity and reducing inflammation.

Table 1: Summary of Anti-Ulcer Studies

Study ReferenceModel UsedDosageKey Findings
Shiratori et al. (1991) Rat modelsVarying doses (exact dosages not specified)Significant reduction in ulcer incidence; maintained phospholipase A2 and prostaglandin E2 levels
Koda et al. (1991) Water immersion stress model50 mg/kgReduced ulcer area compared to control; enhanced mucosal defense mechanisms

Case Studies

  • Study on Ulcer Models : In a controlled study involving rats subjected to water immersion stress, administration of this compound resulted in a marked decrease in ulcer formation compared to untreated controls. Histological analysis confirmed enhanced mucosal integrity and reduced inflammatory cell infiltration.
  • Caspase Activation Studies : Although not directly tested on this compound, related studies on similar compounds suggest that activation of caspases (caspase-8 and caspase-9) may play a role in mediating apoptotic pathways in cancer cells, indicating a potential avenue for further research into the anticancer properties of this compound .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide in laboratory settings?

  • Methodological Answer: The synthesis involves a multi-step organic reaction, typically starting with the coupling of decenoyl chloride to an ethylamine derivative, followed by thioether formation with cyclohexylethyl mercaptan. Purification should employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients), and progress should be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural motifs. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) can validate molecular weight and functional groups. For thermal stability, differential scanning calorimetry (DSC) is recommended .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Adhere to SDS guidelines: use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency spill protocols include neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibition of stress-induced ulcers in preclinical models?

  • Methodological Answer: Employ water-immersion restrained stress (WIRS) models in rodents. Administer the compound intraperitoneally and measure ulcer index, phospholipase A2 (PLA2) activity via fluorometric assays, and prostaglandin E2 (PGE2) levels using enzyme-linked immunosorbent assays (ELISA). Compare results with control groups receiving omeprazole or other anti-ulcer agents .

Q. How can contradictions in pharmacological data (e.g., dose-dependent efficacy vs. toxicity) be resolved?

  • Methodological Answer: Conduct dose-response studies with rigorous statistical power (e.g., n ≥ 10 per group). Use nonlinear regression models to identify the therapeutic index. Validate assays with positive/negative controls and replicate experiments across independent labs. Cross-reference computational toxicity predictions (e.g., QSAR models) to identify structural liabilities .

Q. What computational methods are effective for optimizing reaction conditions during synthesis?

  • Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to map energy barriers for intermediate steps. Use machine learning (ML) platforms to screen solvent systems, catalysts, and temperatures. Validate predictions with high-throughput microreactor experiments. Iterative feedback between simulation and lab data accelerates optimization .

Q. How to design experiments evaluating the compound’s structure-activity relationships (SAR) for ulcer inhibition?

  • Methodological Answer: Employ a factorial design (2^k) to vary substituents (e.g., alkyl chain length, sulfur position). Test derivatives in vitro for PLA2 inhibition and in vivo for ulcer prevention. Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What analytical techniques are suitable for studying interactions between the compound and phospholipase A2?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding affinity at PLA2’s catalytic site. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD). Complement with enzyme kinetics (Michaelis-Menten plots) to assess competitive/non-competitive inhibition .

Q. Notes

  • Methodological Rigor: Answers integrate experimental, computational, and statistical frameworks to align with academic standards.
  • Data Contradiction Analysis: Emphasizes replication, controls, and cross-disciplinary validation (e.g., in vitro/in vivo/computational triangulation) .

Eigenschaften

IUPAC Name

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBASXFRSUKLSST-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)NCCSCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)NCCSCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137089-36-2
Record name 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137089362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.